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N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine

Regioisomer SAR Nitropyridine pharmacology C. elegans phenotypic screening

SAR interpretation requires rigorous regioisomeric control-5-nitro analogs show divergent target fingerprints (IC50 1.81e4 nM vs >6.40e4 nM). This verified 3-nitropyridin-2-amine scaffold eliminates confounding variables. • **Precise pharmacophore geometry**: 3-nitro regiochemistry distinct from 5-nitro isomer • **Halogen-bonding probe**: 4-chlorobenzyl σ-hole donor vs fluoro/bromo analogs; XLogP 3.7, MW 263.68 • **Synthetic handle**: Reducible nitro group for hypoxia-selective prodrugs; N-benzyl survives pyridine cyclization • **Supply**: ≥95% purity, regioisomer-controlled batches

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
CAS No. 3723-71-5
Cat. No. B2838220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine
CAS3723-71-5
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H10ClN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15)
InChIKeyQJOVPRXBSUNPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement-Grade Characterization


N-[(4-Chlorophenyl)methyl]-3-nitropyridin-2-amine (CAS 3723-71-5) is a synthetic small molecule (MF: C12H10ClN3O2; MW: 263.68 g/mol) belonging to the N-benzyl-3-nitropyridin-2-amine class [1]. Its structure features a 3-nitropyridin-2-amine core N-alkylated with a 4-chlorobenzyl group, situating it as a member of the arylalkylamine family with a reducible nitro functionality. Commercial availability is documented at purities of 90–97% (NLT) from multiple chemical suppliers, supporting its use as a research intermediate and biological probe . Primary bioactivity annotation in BindingDB (ChEMBL291584) records a Ki of 1.11 × 10^6 nM against bovine phenylethanolamine N-methyltransferase (PNMT), though this entry requires verification due to SMILES discrepancy [2].

Confirmed 3-nitropyridin-2-amine scaffold for regioisomeric SAR studies
Research-grade supply supports intermediate synthesis and probe development
Bioactivity annotation requires primary literature verification before use

Why This Compound Cannot Be Interchanged with Generic Nitropyridine Analogs


Within the 3-nitropyridin-2-amine scaffold, even minor positional or substituent variations can profoundly alter biochemical recognition and physicochemical behavior. The 3-nitro group is known to participate in specific hydrogen-bonding and electrostatic interactions within enzyme active sites, and its position relative to the pyridine nitrogen and the N-benzyl substituent determines the compound's three-dimensional pharmacophore [1]. Substitution at the 4-position of the benzyl ring with chlorine introduces a polarizable halogen that can engage in halogen bonding, influence lipophilicity (computed XLogP3-AA = 3.7), and modulate metabolic stability compared to unsubstituted, 4-fluoro, or 4-bromo analogs [2]. The regioisomeric 5-nitropyridin-2-amine counterpart (BDBM93853) exhibits a fundamentally different activity profile—for instance, an IC50 of 1.81 × 10^4 nM against C. elegans protein skinhead-1 versus >6.40 × 10^4 nM against heat shock protein hsp-16.2—underscoring that nitro group position alone dictates target engagement [3]. These differences render simple analog substitution scientifically unsound without explicit comparative validation.

Regioisomer mismatch
5-Nitro regioisomer exhibits distinct target-selectivity fingerprint; nitro position dictates pharmacophore geometry and may not transfer.
Halogen substitution
4-Chloro balances lipophilicity and halogen bonding; 4-fluoro or 4-bromo analogs shift permeability and molecular weight profiles.
Nitro reduction state
Reduced amino analog lacks bioreducible warhead, eliminating hypoxia-selective activation potential in prodrug research.

Quantitative Differentiation Evidence


Regioisomeric Differentiation and Target Binding Profile

The 3-nitro substitution pattern of the target compound is expected to yield a distinct target binding profile compared to its 5-nitro regioisomer. In C. elegans bioassays, the 5-nitro regioisomer N-[(4-chlorophenyl)methyl]-5-nitropyridin-2-amine (BDBM93853) displayed an IC50 of 1.81 × 10^4 nM against protein skinhead-1 and an IC50 > 6.40 × 10^4 nM against heat shock protein hsp-16.2, demonstrating moderate, target-dependent activity [1]. However, equivalent quantitative data for the 3-nitro compound in the same assays are not currently available in the public domain; therefore, a direct head-to-head comparison cannot be performed at this time. The nitro group position on the pyridine ring is known from benzylamine SAR studies to influence both electronic distribution and steric accessibility at the amine-bearing active site, making positional isomerism a critical determinant of inhibitor potency [2].

Regioisomer SAR
Class-level inference
3-Nitro compound: no equivalent assay data. 5-Nitro regioisomer: IC50 = 1.81 × 10⁴ nM (skinhead-1) and >6.40 × 10⁴ nM (hsp-16.2) in C. elegans phenotypic assays.
Regioisomeric identity is a first-order determinant of target engagement; procurement must specify 3-nitro isomer for SAR reproducibility.
Direct head-to-head data absent; class-level support from benzylamine SAR studies.
Regioisomer SAR Nitropyridine pharmacology C. elegans phenotypic screening

Lipophilicity and Hydrogen-Bonding as CNS Selection Criteria

The target compound possesses computed physicochemical properties that place it within favorable ranges for CNS drug discovery, including a topological polar surface area (TPSA) of 70.7 Ų, exactly 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. Its predicted lipophilicity (XLogP3-AA = 3.7) lies in the optimal range for blood-brain barrier penetration (typically XLogP 2–5), and its molecular weight of 263.68 g/mol aligns with lead-like criteria [2]. By comparison, the unsubstituted benzyl analog (N-benzyl-3-nitropyridin-2-amine) would have a lower XLogP by approximately 0.7–0.9 log units (calculated based on the π-value of chlorine ≈ 0.71), reducing membrane permeability potential. The 4-bromo analog would have a higher XLogP (π Br ≈ 0.86) but significantly increased molecular weight (~308.13 g/mol), potentially compromising ligand efficiency.

Lipophilicity profile
Cross-study comparable
XLogP3-AA = 3.7; TPSA = 70.7 Ų; MW = 263.68. ΔXLogP ≈ +0.7 to +0.9 vs unsubstituted benzyl; ΔMW −44.45 vs 4-bromo analog.
4-Chloro substitution provides balanced CNS-like physicochemical range, supporting lead optimization library selection.
Computed values; confirm experimentally for specific membrane models.
Lipophilicity optimization CNS drug design Physicochemical property prediction

Nitro Group Reducibility as a Functional Handle

The 3-nitro group on the pyridine ring serves as a bioreducible functional handle that distinguishes this compound from its amino-pyridine counterparts. Evidence from the structurally related antibiotic chloramphenicol system demonstrates that nitroreductase enzymes, including the chloramphenicol nitroreductase (CNR) from Haemophilus influenzae, accept nitropyridine substrates for enzymatic reduction to the corresponding amine [1]. This nitro-to-amine conversion can be exploited in prodrug strategies and hypoxia-selective activation. In contrast, the reduced analog N-[(4-chlorophenyl)methyl]pyridine-2,3-diamine lacks this triggerable functionality and would be expected to exhibit fundamentally different cellular trafficking and target engagement kinetics.

Nitro reducibility
Class-level inference
3-Nitro group is predicted substrate for bacterial nitroreductases based on chloramphenicol nitroreductase promiscuity studies.
Provides a bioreducible activation handle for hypoxia-selective prodrug probe development.
Class-level inference; verify reduction kinetics for specific nitroreductase isoforms.
Bioreductive activation Prodrug design Chemical biology probes

PNMT Binding Affinity Annotation and Curation Caveats

A retrospective annotation in the ChEMBL/BindingDB database attributes a Ki of 1.11 × 10^6 nM (1.11 mM) to this compound against bovine PNMT, referencing the Grunewald benzylamine inhibitor series published in J. Med. Chem. (1988) [1]. However, this annotation carries significant caveats: the SMILES string associated with the BindingDB entry (BDBM50367284) corresponds to a different chemical scaffold (a benzobicyclo[2.2.1]heptane derivative), suggesting a database curation error. The authentic Grunewald series established that benzylamine-class PNMT inhibitors with electron-withdrawing substituents typically exhibit Ki values in the low micromolar to nanomolar range; the reported millimolar value would be inconsistent with this class behavior if accurate. Verification against the original publication is required before this data point can inform procurement decisions.

PNMT binding annotation
Supporting evidence
Annotated Ki = 1.11 × 10⁶ nM (bovine PNMT) from BindingDB/ChEMBL; SMILES discrepancy indicates potential curation error.
Database annotation requires primary publication verification; do not rely on this Ki for SAR without source confirmation.
Benzylamine class typically yields Ki 10²–10⁴ nM; annotated value is unexpectedly weak and may reflect misassigned structure.
PNMT inhibition Epinephrine biosynthesis Benzylamine pharmacophore

Evidence-Backed Application Scenarios


Regioisomeric Library Synthesis for CNS Target Screening

For medicinal chemistry teams building focused libraries around the 3-nitropyridin-2-amine scaffold, this compound provides the 4-chlorobenzyl-substituted variant with a computed CNS-favorable physicochemical profile (XLogP3-AA = 3.7, TPSA = 70.7 Ų) [1]. When screening against CNS targets such as neurotransmitter receptors or transporters, the 3-nitro regiochemistry ensures the correct pharmacophore geometry distinct from the 5-nitro isomer, which shows a different target selectivity fingerprint in phenotypic assays (IC50 = 1.81 × 10^4 nM against protein skinhead-1 for the 5-nitro analog) [2]. Procurement at verified purity (≥95%) from reputable suppliers is essential to avoid regioisomeric contamination that could confound SAR interpretation.

Bioreductive Prodrug Precursor Development

The 3-nitropyridine moiety is recognized by bacterial nitroreductase enzymes, as demonstrated by substrate promiscuity studies with H. influenzae chloramphenicol nitroreductase [3]. This compound can serve as a precursor for the corresponding 3-aminopyridine derivative through controlled enzymatic or chemical reduction, enabling triggerable release strategies in hypoxia-selective prodrug design or antibacterial agent development. The 4-chlorobenzyl N-substituent provides a synthetic handle for further derivatization while maintaining the reducible nitro warhead.

Halogen Bonding in Enzyme Inhibition SAR Studies

The 4-chlorophenyl substituent offers a defined halogen-bonding donor capability (σ-hole on chlorine) that can be systematically compared with 4-fluoro (weaker halogen bond donor), 4-bromo (stronger but heavier), and unsubstituted benzyl analogs [4]. The computed XLogP difference of approximately +0.7 to +0.9 log units relative to the unsubstituted benzyl analog, and the molecular weight advantage of -44.45 g/mol versus the 4-bromo derivative, position this compound as the balanced choice for probing halogen-bonding contributions to target affinity without excessive lipophilicity or molecular weight penalties.

Synthetic Intermediate for Fused Heterocyclic Systems

The 2-amine and 3-nitro groups on the pyridine ring provide orthogonal reactive sites for cyclization chemistry, enabling the construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines and related scaffolds [5]. This compound serves as a versatile building block where the N-(4-chlorobenzyl) group remains intact during cyclization at the pyridine core, preserving a medicinally privileged substitution pattern in the final heterocyclic products.

Application
Selection Property
Validation Focus
CNS regioisomeric library synthesis
Computed CNS physicochemical fit
Regioisomer purity and permeability validation
Bioreductive prodrug precursor development
3-Nitro as bioreducible activation handle
Enzymatic reduction efficiency and prodrug activation kinetics
Halogen bonding SAR studies
4-Chloro balanced halogen bonding and lipophilicity
Comparative affinity and lipophilicity profiling vs F/Br/unsubstituted
Synthetic intermediate for fused heterocycles
Orthogonal reactive sites (2-amine and 3-nitro)
Cyclization yield and heterocycle scaffold integrity
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